molecular formula C10H15NO2 B1309681 2-(2-methoxyphenoxy)-N-methylethanamine CAS No. 72955-82-9

2-(2-methoxyphenoxy)-N-methylethanamine

Cat. No. B1309681
CAS RN: 72955-82-9
M. Wt: 181.23 g/mol
InChI Key: VOIPEKOXTFLQNY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-methylethanamine, also known as 2-MEA, is an organic compound with the molecular formula C9H15NO2. It is a derivative of phenethylamine, an important class of compounds found in many biological systems. 2-MEA has been studied extensively due to its potential applications in medicinal chemistry and biochemistry.

Safety and Hazards

2-(2-methoxyphenoxy)-N-methylethanamine can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .

Future Directions

There is ongoing research into the potential applications of 2-(2-methoxyphenoxy)-N-methylethanamine and related compounds. For instance, aromatic diisocyanates, including bis(4-isocyanato-2-methoxyphenoxy)alkane, synthesized by the Curtius rearrangement, have been obtained from vanillic acid and syringic acid, which are derived from lignin .

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyphenoxy)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within cells can determine its specific biological effects.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPEKOXTFLQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424528
Record name 2-(2-methoxyphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72955-82-9
Record name 2-(2-methoxyphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-methoxyphenoxy)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(2-bromoethoxy)-2-methoxybenzene (7d) (7.7 g, 33 mmol) in a 33% solution of methylamine in ethanol was heated at 80° C. in a sealed tube for 16 h. After cooling to room temperature, the solvents were evaporated in vacuo. A 2N aqueous solution of sodium hydroxide was added to the remaining oil and the resulting slurry was extracted with ethyl acetate (2×250 mL). The collected organic phases were dried (Na2SO4) and the solvents evaporated in vacuo giving 5.9 g (98%) of the title compound as an oil: 1H NMR (CDCl3) δ 1.85 (broad s, 1H), 2.50 (s, 3H), 3.00 (t, 2H), 3.85 (s, 3H), 4.10 (t, 2H), 6.85-6.95 (m, 4H).
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